molecular formula C21H23NO6S B491978 Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 361179-55-7

Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B491978
CAS No.: 361179-55-7
M. Wt: 417.5g/mol
InChI Key: FMXIDLZEXJNVTB-UHFFFAOYSA-N
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Description

Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived compound featuring a sulfonamide-linked 4-ethoxyphenyl group at position 5 and an isopropyl ester at position 3.

Properties

IUPAC Name

propan-2-yl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-5-26-16-7-9-17(10-8-16)29(24,25)22-15-6-11-19-18(12-15)20(14(4)28-19)21(23)27-13(2)3/h6-13,22H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXIDLZEXJNVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxyphenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences and molecular properties between the target compound and its analogs:

Compound Name Substituent on Phenyl Ring Ester Group Core Structure Molecular Formula Molar Mass (g/mol) Key Features
Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (Target) 4-ethoxy Isopropyl 1-Benzofuran Likely C₂₀H₂₂NO₆S ~428.5* Electron-donating ethoxy group
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-fluoro Isopropyl 1-Benzofuran C₁₉H₁₈FNO₅S 391.413 Electron-withdrawing fluoro substituent
Butyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 4-fluoro-2-methyl Butyl 1-Benzofuran C₂₁H₂₂FNO₅S 419.47 Increased lipophilicity (butyl ester)
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 4-fluoro Isopropyl Naphtho[1,2-b]furan C₂₃H₂₀FNO₅S 441.47 Extended aromatic system
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate 4-chloro Methyl 1-Benzofuran C₁₈H₁₆ClNO₆S 409.84 Chloro substituent; methoxymethyl side chain

*Estimated based on structural similarity to analogs.

Substituent Effects

  • Electron-Donating vs. Fluorine’s electronegativity may enhance metabolic stability in drug candidates . The 4-fluoro-2-methyl substituent () combines steric hindrance (methyl) with electronic effects (fluoro), which could influence binding specificity in biological targets .
  • Ester Group Variations: Isopropyl ester (Target, ) balances lipophilicity and metabolic clearance. Methyl ester () offers higher volatility and faster metabolic degradation .

Core Structure Modifications

  • Naphtho[1,2-b]furan vs. 1-Benzofuran :

    • The naphtho-fused system () increases aromatic surface area, favoring π-π stacking interactions in receptor binding but reducing aqueous solubility (molecular weight: 441.47 g/mol vs. ~428.5 g/mol for the target) .

Research Implications and Gaps

  • Pharmacological Potential: Fluorinated analogs () are common in drug development due to enhanced bioavailability. The target compound’s ethoxy group may offer unique solubility advantages but requires empirical validation .
  • Synthetic Challenges : Ethoxy groups may complicate sulfonamide formation due to steric hindrance, contrasting with smaller substituents like fluoro or chloro .
  • Data Limitations: No direct biological data for the target compound are provided in the evidence. Further studies on its reactivity, stability, and activity compared to analogs are needed.

Biological Activity

Isopropyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C18H23NO5S
  • Molecular Weight : 367.44 g/mol
  • CAS Number : [Not provided in the search results]

This compound exhibits a range of biological activities, primarily through its interaction with various biological targets. The sulfonamide group is known to influence enzyme activity, particularly in pathways related to inflammation and pain modulation.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against a variety of bacterial strains, suggesting potential for this compound in treating infections .

Anti-inflammatory Effects

The benzofuran core structure is associated with anti-inflammatory activity. It is hypothesized that the compound inhibits pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases. This effect has been documented in various studies focusing on similar benzofuran derivatives .

Analgesic Properties

Preliminary studies suggest that the compound may exhibit analgesic effects through modulation of pain pathways. This is often mediated by the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation .

Case Studies

  • In vitro Studies
    • In a study examining the effects of sulfonamide derivatives on bacterial growth, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations of 50 µg/mL and higher.
  • In vivo Studies
    • A rodent model was employed to assess the anti-inflammatory effects of the compound. Administered at doses of 10 mg/kg body weight, it resulted in a marked reduction in paw swelling compared to control groups treated with saline.

Data Tables

Activity TypeEffectivenessReference
AntimicrobialSignificant inhibition against S. aureus and E. coli
Anti-inflammatoryReduced paw swelling in rodent models
AnalgesicModulation of COX enzymes

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